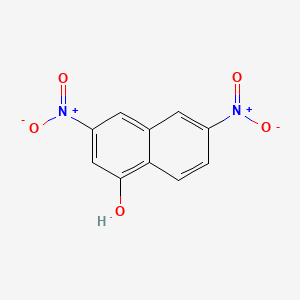

3,6-Dinitro-1-naphthol

Description

Historical Perspectives on Nitrated Naphthalene (B1677914) Compounds

The investigation of nitrated naphthalene compounds has a rich history intertwined with the development of the synthetic dye industry in the 19th and 20th centuries. Early methods for the nitration of naphthalene involved treating the hydrocarbon with a mixture of nitric and sulfuric acids. These reactions typically yield 1-nitronaphthalene (B515781) as the major product, with smaller amounts of the 2-nitro isomer. google.comthermofisher.com Further nitration leads to a mixture of dinitronaphthalene isomers.

A key advancement in the synthesis of nitrated naphthols was the use of sulfonation as a directing and activating strategy. A prominent example is the synthesis of 2,4-dinitro-1-naphthol (B147749), also known as Martius Yellow, which was discovered in 1868. The process for creating this dye involves the initial sulfonation of 1-naphthol (B170400), followed by nitration. nih.gov This indirect method of nitration, where sulfonic acid groups are introduced and later replaced by nitro groups (an ipso substitution), proved to be a versatile strategy for controlling the position of the nitro groups on the naphthalene ring. nih.gov

Historical texts, such as Fierz-David's "Fundamental Processes of Dye Chemistry," detail these foundational synthetic procedures, noting the formation of byproducts like dinitronaphthalene and small quantities of dinitronaphthol during the nitration of naphthalene itself. sciencemadness.org These early investigations laid the groundwork for understanding the principles of electrophilic aromatic substitution on the naphthalene core.

Significance of Dinitrated Naphthols in Organic Synthesis and Reaction Mechanism Studies

Dinitrated naphthols are significant for several reasons, primarily their use as intermediates in synthesis and their value in studying reaction mechanisms.

In Organic Synthesis:

The most notable application of a dinitrated naphthol is the use of 2,4-dinitro-1-naphthol (Martius Yellow) as a dye. nih.govnih.gov Its synthesis is a classic laboratory experiment demonstrating electrophilic aromatic substitution. nih.gov The hydroxyl group of the naphthol is strongly activating and ortho-, para-directing, while the nitro groups are powerful deactivating groups and meta-directing. The synthesis of Martius Yellow, involving sulfonation followed by nitration, highlights how chemists can manipulate directing group effects to achieve a specific substitution pattern that would be difficult to obtain by direct nitration of 1-naphthol alone. nih.gov

Beyond dyes, the functional groups of dinitrated naphthols offer handles for further chemical transformations. The nitro groups can be reduced to amino groups, opening pathways to more complex structures like amino-naphthoquinones and poly-functionalized naphthalene systems. sigmaaldrich.com

In Reaction Mechanism Studies:

The nitration of naphthalene and its derivatives has been a fertile ground for mechanistic studies of electrophilic aromatic substitution. The distribution of isomers obtained under various nitrating conditions provides insight into the electronic and steric effects governing the reaction. sciencemadness.org The study of different isomers, such as the various dinitronaphthols, allows for a comparative analysis of how substituent placement affects the physical and chemical properties of the molecule. libretexts.orgpurdue.edu For instance, the different boiling points, melting points, and solubilities of isomers can be explained by differences in their molecular symmetry, polarity, and intermolecular forces. libretexts.orgpurdue.eduyoutube.com

The formation of dinitronaphthols, often involving ipso-nitration of sulfonated precursors, provides a clear example of a multi-step reaction pathway where the interplay of kinetic and thermodynamic control can be investigated.

Overview of Research Trajectories for 3,6-Dinitro-1-naphthol

In contrast to its well-studied 2,4-dinitro isomer, specific research on this compound is notably limited in the available scientific literature. There are no extensive reports detailing its synthesis, properties, or applications. However, its existence and potential synthetic routes can be inferred from related chemistry.

A plausible synthetic pathway to this compound involves the nitration of a disulfonated precursor, analogous to the synthesis of other dinitronaphthols. The required starting material would be 1-naphthol-3,6-disulfonic acid. This disulfonic acid is a known compound, prepared from other naphthalene derivatives and used as an intermediate in dye synthesis. nih.govgoogle.comgoogle.com The nitration of this precursor would be expected to replace the sulfonic acid groups with nitro groups, yielding the 3,6-dinitro product.

Recent research in related fields provides indirect evidence and characterization data for this substitution pattern. A 2018 study on the nitration of BN-naphthalene, an analogue where a B-N bond replaces a C-C bond, successfully synthesized and isolated 3,6-dinitro-BN-naphthalene . sciencemadness.org The researchers characterized this product using modern spectroscopic methods, including NMR and high-resolution mass spectrometry. sciencemadness.org While this is not the exact target compound, it demonstrates that the 3,6-dinitration pattern on a naphthalene-like ring system is achievable and provides contemporary data for this arrangement of substituents.

The research trajectory for this compound remains largely exploratory. Future work would need to focus on developing a reliable synthesis, likely via the nitration of 1-naphthol-3,6-disulfonic acid, followed by full characterization of its chemical and physical properties. Subsequent studies could then explore its potential applications, drawing comparisons to the properties and uses of its more famous isomers.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O5 |

|---|---|

Molecular Weight |

234.167 |

IUPAC Name |

3,6-dinitronaphthalen-1-ol |

InChI |

InChI=1S/C10H6N2O5/c13-10-5-8(12(16)17)4-6-3-7(11(14)15)1-2-9(6)10/h1-5,13H |

InChI Key |

OQPOALPVLHLVLH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2C=C1[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3,6 Dinitro 1 Naphthol

Electron-Accepting Properties and Charge Transfer Complex Formation

The electron-deficient nature of the aromatic system in dinitronaphthols, including 3,6-Dinitro-1-naphthol, makes them effective electron acceptors. This characteristic drives the formation of charge transfer (CT) complexes with various electron-donating molecules.

The formation of charge transfer complexes is driven by the interaction between electron-rich donor molecules and electron-poor acceptor molecules like dinitronaphthols. nih.govrsc.orgtue.nl In these systems, a weak electronic interaction occurs where a fraction of an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The stability and nature of these complexes are influenced by several factors, including the electronic properties of both the donor and the acceptor, as well as the surrounding solvent environment. researchgate.net

For instance, a study on the charge transfer complex of 1,2-dimethylimidazole (B154445) (an electron donor) with 2,4-dinitro-1-naphthol (B147749) (a π-acceptor) demonstrated that the complex formation is a result of the transfer of lone pair electrons from the donor to the acceptor. researchgate.net The interaction between donor and acceptor molecules in these complexes can be fine-tuned by altering the molecular structure or by external stimuli such as pressure, which can modify the charge-transfer distance and the stability of the complex. tue.nl Non-covalent interactions, such as steric hindrance, can also play a crucial role in controlling the conformation and dynamics of donor-acceptor molecules. nih.gov

The arrangement of donor and acceptor molecules in the solid state often results in mixed-type stacks with alternating molecules. nih.gov This ordered arrangement is crucial for the electronic properties of the resulting materials. rsc.orgtue.nl

The formation of a charge transfer complex is often accompanied by the appearance of a new, broad absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. researchgate.net This new band corresponds to the energy required for the electronic transition from the ground state of the complex to an excited state where a full electron transfer has occurred.

In the case of the complex between 1,2-dimethylimidazole and 2,4-dinitro-1-naphthol, well-resolved CT bands were observed at wavelengths distinctly different from those of the individual components. researchgate.net The position and intensity of this charge transfer band can be influenced by the polarity of the solvent. For example, in the aforementioned study, the formation constant of the complex was higher in less polar solvents like chloroform (B151607), indicating a stronger ground-state interaction. researchgate.net

Other spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are also instrumental in characterizing these complexes and identifying the site of interaction between the donor and acceptor. researchgate.net Furthermore, time-dependent core-electron spectroscopy can provide detailed insights into the dynamics of bond dissociation and charge rearrangement processes within molecules upon photoexcitation. arxiv.org

The formation of a charge transfer complex is an equilibrium process, and its stability can be quantified by the formation constant (KCT). researchgate.net The Benesi-Hildebrand equation is a common method used to determine KCT and the molar extinction coefficient (εCT) from spectrophotometric data. researchgate.net The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG°), while the reaction rate is governed by the activation energy. youtube.comkhanacademy.org

A study of the complexation of 2,4-dinitro-1-naphthol with 1,2-dimethylimidazole revealed that the formation constant was higher in chloroform compared to more polar solvents, suggesting a stronger interaction in the less polar environment. researchgate.net The kinetics of complex formation are also a critical aspect, with some reactions reaching equilibrium very rapidly, even if they are thermodynamically unfavorable. youtube.com The stability of intermediates and the energies of transition states are key factors influencing the kinetics and thermodynamics of a reaction. youtube.comnih.gov

Table 1: Thermodynamic Parameters for the Charge Transfer Complex of 1,2-dimethylimidazole and 2,4-dinitro-1-naphthol in Different Solvents

| Solvent | Formation Constant (KCT) | Molar Extinction Coefficient (εCT) |

| Chloroform | Higher Value | Lower Value |

| Methylene Chloride | Lower Value | Higher Value |

| Methanol | Lower Value | Higher Value |

| Acetonitrile (B52724) | Lower Value | Higher Value |

| Note: This table is based on the qualitative findings that the formation constant was higher and the molar extinction coefficient was lower in chloroform compared to the other solvents, indicating a stronger ground-state interaction in the less polar solvent. researchgate.net |

Reaction Pathways Involving the Nitro and Hydroxyl Moieties

The nitro and hydroxyl groups on the this compound ring are the primary sites of its chemical reactivity, enabling transformations such as nucleophilic aromatic substitution and proton transfer.

The presence of strong electron-withdrawing groups, such as nitro groups, activates an aromatic ring towards nucleophilic attack. wikipedia.orgnih.gov This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a key pathway for the functionalization of aromatic compounds. nih.gov The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pub First, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized by the electron-withdrawing groups. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with the typical order being F > NO₂ > Cl ≈ Br > I. researchgate.net Studies on halo-substituted dinitrobenzene have shown that the reaction rate is significantly affected by the identity of the halogen. researchgate.net For instance, in gas-phase reactions of halonitrobenzene anions with C-H acids, the products of SNAr-type reactions are observed. nih.gov

The hydroxyl group of naphthol derivatives can undergo proton transfer, a fundamental process in many chemical and biological systems. nih.gov The acidity of the hydroxyl group is significantly influenced by the substituents on the naphthalene (B1677914) ring. Electron-withdrawing groups, like the nitro groups in this compound, increase the acidity of the hydroxyl proton.

Studies on 2-naphthol (B1666908) have shown that proton transfer can occur to amines, with the interaction described by the formation of a complex with proton donor-acceptor character. nih.gov The dynamics of this process can be investigated using spectroscopic techniques. For example, upon electronic excitation, the acidity of 2-naphthol increases, facilitating proton transfer. nih.gov In some cases, a water bridge can form between functional groups on the naphthol derivative, enabling an excited-state proton transfer (ESPT) process. acs.org Theoretical calculations have shown that in certain naphthol derivatives, the proton transfer phenomenon can occur in the electronic ground state, with the hydrogen bond being stronger in the proton-transferred form. nih.gov

Theoretical and Computational Investigations of 3,6 Dinitro 1 Naphthol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules from first principles. For a molecule like 3,6-Dinitro-1-naphthol, these methods could offer profound insights into its electronic nature and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. For this compound, a DFT analysis would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure.

A hypothetical DFT study would calculate key electronic properties. The energies of the molecular orbitals, the total energy of the molecule, and the distribution of electron density would be determined. These calculations would help in understanding the stability and fundamental electronic characteristics of the molecule. While specific data for this compound is not present in the surveyed literature, studies on related naphthalene (B1677914) compounds have successfully used DFT to analyze their structure and properties. nih.gov For instance, DFT has been employed to optimize geometries and calculate electronic parameters for various substituted naphthalene systems. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table illustrates the type of data that a DFT calculation would yield. The values are purely illustrative.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | -Y Debye | Measures the polarity of the molecule. |

| HOMO Energy | -Z eV | Relates to the electron-donating ability. |

| LUMO Energy | -W eV | Relates to the electron-accepting ability. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and localization of these orbitals are crucial for predicting a molecule's reactivity.

An FMO analysis of this compound would identify the regions of the molecule most likely to act as an electron donor (where the HOMO is localized) and an electron acceptor (where the LUMO is localized). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. In nitroaromatic compounds, the electron-withdrawing nitro groups typically lower the energy of the LUMO, making the molecule a better electron acceptor. The hydroxyl group, being an electron-donating group, would influence the energy and localization of the HOMO.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table shows representative data from an FMO analysis. The values are for illustrative purposes only.

| Orbital | Hypothetical Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.5 | Naphthol ring and oxygen atom of the hydroxyl group |

| LUMO | -3.2 | Nitro groups and adjacent carbon atoms of the naphthalene ring |

| HOMO-LUMO Gap | 5.3 eV | Indicates molecular reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, an MEP map would be expected to show strong negative potential around the oxygen atoms of the nitro groups and the hydroxyl group, making these sites potential targets for electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, indicating its acidity. Such maps are invaluable for understanding intermolecular interactions and predicting reaction sites.

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows for the investigation of conformational changes and the influence of the environment.

The structure of this compound allows for the possibility of intramolecular hydrogen bonding, particularly between the hydroxyl group at position 1 and the nitro group at a neighboring position if sterically feasible, though this is not the case for the nitro group at position 6. More relevant to this compound is the potential for tautomerism. Naphthols can exist in equilibrium with their keto tautomers (naphthalenones).

Computational studies on related systems have shown that the position of this equilibrium is highly sensitive to the substitution pattern and the solvent. A theoretical investigation of this compound would involve calculating the relative energies of the naphthol and its corresponding keto tautomer to predict which form is more stable under different conditions. The presence of two electron-withdrawing nitro groups would significantly influence the acidity of the hydroxyl proton and the stability of the potential tautomeric forms.

The solvent environment can have a profound impact on the conformation, stability, and reactivity of a molecule. Computational chemistry can model these effects using various solvent models, from implicit continuum models to explicit simulations with individual solvent molecules.

For this compound, a polar solvent would be expected to stabilize polar conformers and potentially influence the tautomeric equilibrium. For instance, a solvent capable of hydrogen bonding could interact with the hydroxyl and nitro groups, altering the molecule's electronic properties and reactivity. Molecular dynamics simulations in a solvent box would provide a dynamic picture of these interactions, showing how solvent molecules arrange themselves around the solute and mediate its behavior. While specific MD simulations for this compound are not documented in the searched literature, such studies are common for understanding the behavior of complex organic molecules in solution.

Simulation of Spectroscopic Properties

The theoretical investigation of molecular properties through computational methods provides a powerful complement to experimental studies. For this compound, computational simulations offer deep insights into its spectroscopic characteristics, aiding in the interpretation of experimental data and predicting its behavior at a molecular level. Methodologies rooted in density functional theory (DFT) and its time-dependent extension (TD-DFT) are central to simulating its vibrational, electronic, and nuclear magnetic resonance spectra.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational analysis is instrumental in assigning the complex infrared (IR) and Raman spectra of polyatomic molecules like this compound. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the fundamental vibrational frequencies, their intensities, and the corresponding normal modes.

Detailed Research Findings: Density Functional Theory (DFT) calculations, particularly using hybrid functionals like B3LYP with a substantial basis set such as 6-311+G(d,p), are commonly employed to optimize the molecular geometry and compute the vibrational frequencies. nih.gov The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To bridge this gap, a scaled quantum mechanical (SQM) force field approach is frequently used, where the calculated frequencies are uniformly scaled to improve agreement with experimental data. nih.gov

For this compound, the vibrational spectrum is characterized by modes associated with the naphthalene core, the hydroxyl group (-OH), and the two nitro groups (-NO₂). Key vibrational modes include:

O-H Stretching: A prominent band, typically in the 3200-3600 cm⁻¹ region, corresponding to the stretching of the hydroxyl group. Its position is sensitive to hydrogen bonding.

Aromatic C-H Stretching: Vibrations occurring above 3000 cm⁻¹, characteristic of the C-H bonds on the naphthalene ring.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro groups, which are expected to appear as strong bands in the IR spectrum, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C Aromatic Stretching: A series of bands in the 1400-1600 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the aromatic rings.

C-N Stretching: Vibrations associated with the bond between the carbon atoms of the naphthalene ring and the nitrogen atoms of the nitro groups, usually found in the 800-900 cm⁻¹ range.

The comparison between simulated and experimental spectra allows for a detailed and unambiguous assignment of the observed vibrational bands. nih.gov Machine learning-accelerated approaches are also emerging as a powerful tool for predicting IR and Raman spectra with high accuracy and computational efficiency. nih.gov

Table 1: Representative Predicted Vibrational Frequencies for this compound This table is illustrative, based on typical frequency ranges for the specified functional groups as determined by DFT calculations.

| Frequency (cm⁻¹) | Assignment | Type of Vibration |

| 3450 | O-H | Stretching |

| 3105 | Aromatic C-H | Stretching |

| 1545 | Asymmetric NO₂ | Stretching |

| 1500 | Aromatic C=C | Stretching |

| 1350 | Symmetric NO₂ | Stretching |

| 1260 | C-O | Stretching |

| 870 | C-N | Stretching |

| 780 | C-H | Out-of-plane bending |

Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

The simulation of electronic spectra, such as UV-Vis absorption and fluorescence, is crucial for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited-state properties of molecules like this compound. nih.gov

Detailed Research Findings: The electronic spectrum of this compound is dominated by π→π* transitions within the naphthalene aromatic system. The presence of the electron-donating hydroxyl (-OH) group and the two strongly electron-withdrawing nitro (-NO₂) groups significantly influences the electronic structure and, consequently, the absorption spectrum. researchgate.net These substituents break the symmetry of the naphthalene core, altering the energy levels of the molecular orbitals and the probabilities of electronic transitions. researchgate.net

The addition of these auxochromic and chromophoric groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. Calculations using TD-DFT can predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

For naphthol derivatives, the lowest-lying electronic transitions are typically designated as ¹Lb and ¹La states. researchgate.net In this compound, charge transfer (CT) transitions, involving the transfer of electron density from the hydroxyl-substituted ring to the nitro-substituted ring, are also likely to play a significant role in the electronic spectrum. While fluorescence can be predicted computationally, it is known that many nitroaromatic compounds exhibit very low or no fluorescence due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state.

Table 2: Representative Predicted Electronic Absorption Properties for this compound This table is illustrative, based on typical TD-DFT calculation results for substituted naphthols.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 355 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 310 | 0.42 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 275 | 0.38 | HOMO → LUMO+1 (π→π*, CT) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides indispensable tools for predicting the ¹H and ¹³C NMR chemical shifts, which are fundamental for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors.

Detailed Research Findings: The prediction of NMR chemical shifts involves calculating the isotropic magnetic shielding constants for each nucleus in the molecule. These theoretical values are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The chemical shifts in this compound are heavily influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the nitro groups causes significant deshielding (a downfield shift to higher ppm values) of the nearby protons and carbons on the aromatic ring. Conversely, the electron-donating hydroxyl group causes shielding (an upfield shift to lower ppm values) of adjacent nuclei.

For this compound, distinct signals are expected for each of the five unique aromatic protons and ten unique carbon atoms. The proton on the hydroxyl group would exhibit a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding effects.

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, presenting theoretically predicted chemical shifts based on the expected electronic effects of the substituents. Numbering follows standard IUPAC nomenclature for naphthalene.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | ~150.5 (C-OH) |

| C2 | ~7.50 | ~118.0 |

| C3 | - | ~145.0 (C-NO₂) |

| C4 | ~8.40 | ~122.5 |

| C5 | ~8.70 | ~124.0 |

| C6 | - | ~148.0 (C-NO₂) |

| C7 | ~8.90 | ~121.0 |

| C8 | ~7.90 | ~128.0 |

| C4a | - | ~125.0 |

| C8a | - | ~130.0 |

| OH | Variable (e.g., ~10-12) | - |

Advanced Analytical Methodologies for Characterization and Detection of 3,6 Dinitro 1 Naphthol

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is a cornerstone for the analysis of 3,6-Dinitro-1-naphthol, offering non-destructive and highly detailed molecular insights.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Raman spectroscopy provides complementary information to FTIR. For instance, in related azobenzene (B91143) compounds, the sulfonamide group (—SO2NH2) does not show intense bands in the resonance Raman spectra, but its ionization can be observed through frequency shifts and intensity changes in other bands. cdnsciencepub.com This highlights the sensitivity of Raman spectroscopy to changes in molecular structure and electronic environment, which would be applicable to studying the effects of the nitro groups on the naphthol ring in this compound.

Table 1: Characteristic Vibrational Frequencies for Dinitronaphthol Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1520 | |

| Nitro (NO₂) | Symmetric Stretch | 1340 | |

| Hydroxyl (O-H) | Stretching | 3200-3600 | General |

| Aromatic C-H | Stretching | 3000-3100 | General |

| Aromatic C=C | Stretching | 1400-1600 | General |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. slideshare.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov For a related dinitro precursor of a polyimide, the ¹H-NMR spectrum showed a highly downfield signal at 8.27 ppm, which was attributed to the four protons positioned ortho to the nitro groups. researchgate.net In the case of this compound, the aromatic protons would exhibit specific chemical shifts and coupling patterns in the ¹H NMR spectrum, allowing for the determination of their positions on the naphthalene (B1677914) ring relative to the nitro and hydroxyl groups.

¹³C NMR spectroscopy complements the proton data by providing shifts for each carbon atom in the molecule. rsc.orgresearchgate.net The chemical shifts of the carbon atoms are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group, leading to a unique spectral fingerprint. The analysis of both ¹H and ¹³C NMR spectra is fundamental for the unambiguous structural confirmation of this compound. researchgate.netacs.org

Table 2: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 9.0 | Doublet, Triplet, Singlet | Specific shifts and couplings depend on the exact proton position relative to substituents. |

| ¹H (Hydroxyl) | 9.0 - 12.0 | Singlet (broad) | Chemical shift can vary with solvent and concentration. |

| ¹³C (Aromatic) | 110 - 160 | - | Carbons attached to nitro groups will be significantly downfield. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule and to determine its concentration in solutions. msu.edugdckulgam.edu.in The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The naphthalene ring system, along with the attached nitro and hydroxyl groups, constitutes the chromophore responsible for UV-Vis absorption.

The absorption spectrum of 1-naphthol (B170400) shows a broad band, while 2-naphthol (B1666908) exhibits two distinct bands, indicating that the position of the hydroxyl group significantly influences the electronic transitions. bgu.ac.ilresearchgate.net The introduction of nitro groups, which are strong chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima of this compound compared to unsubstituted 1-naphthol. gdckulgam.edu.in By establishing a calibration curve based on Beer-Lambert Law, UV-Vis spectroscopy can be a straightforward and effective method for the quantitative analysis of this compound.

Table 3: UV-Vis Absorption Maxima for Naphthol Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 1-Naphthol | Water | 270 (acid form), 286 (base form) | bgu.ac.il |

| 2-Naphthol | n-Hexane | ~330 (¹Lb), ~285 (¹La) | researchgate.net |

| 5-Cyano-1-naphthol | Water | Broad band, red-shifted from 1-naphthol | bgu.ac.il |

Mass Spectrometry (MS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound. etamu.edu When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a powerful tool for identifying and quantifying the compound in complex mixtures. nih.govnih.gov

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected based on their mass-to-charge ratio (m/z). etamu.edu The fragmentation pattern is characteristic of the molecule's structure. For nitroaromatic compounds, common fragmentation pathways involve the loss of nitro (NO₂) and nitric oxide (NO) groups. nih.gov For instance, the electron ionization mass spectrum of 1,3-dinitronaphthalene (B1222033) shows a molecular ion peak and various fragment ions that help in its identification. nist.gov The analysis of these fragmentation patterns provides confirmatory evidence for the structure of this compound. LC-MS, particularly with electrospray ionization (ESI), is well-suited for the analysis of polar compounds like dinitronaphthols and their metabolites. nih.govacs.org

Table 4: Common Mass Spectral Fragments for Nitroaromatic Compounds

| Ion | Formation | Significance | Reference |

| [M]⁺ | Molecular Ion | Determines the molecular weight. | etamu.edu |

| [M-NO₂]⁺ | Loss of a nitro group | Characteristic of nitro compounds. | nih.gov |

| [M-NO]⁺ | Loss of nitric oxide | Characteristic of nitro compounds. | nih.gov |

| [M+H]⁺ | Protonated molecule (in ESI/CI) | Often the base peak in soft ionization. | nih.gov |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of this compound from complex mixtures prior to its detection and quantification.

Gas Chromatography (GC) Applications in Complex Mixtures

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. obrnutafaza.hr For the analysis of polar compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance. nih.gov The choice of the stationary phase in the GC column is critical for achieving good separation. gcms.cz

In the analysis of complex environmental or biological samples, GC coupled with a sensitive detector, such as a mass spectrometer (GC-MS), allows for the selective detection of target analytes. researchgate.netwiley.com The retention time of this compound on a specific GC column under defined conditions is a key parameter for its identification. Research on the separation of high-boiling point mixtures has demonstrated the capability of GC to separate isomers like 1-naphthol and 2-naphthol, suggesting its applicability for dinitronaphthol isomers as well. psu.edunih.gov

Table 5: Key Parameters in Gas Chromatography

| Parameter | Description | Importance | Reference |

| Stationary Phase | The coating inside the capillary column. | Determines the separation mechanism (selectivity). | obrnutafaza.hr |

| Carrier Gas | An inert gas (e.g., He, N₂, H₂) that moves the analytes through the column. | Affects efficiency and analysis time. | obrnutafaza.hr |

| Temperature Program | The controlled heating of the GC oven. | Optimizes the separation of compounds with a wide range of boiling points. | obrnutafaza.hr |

| Retention Time | The time it takes for a compound to travel from the injector to the detector. | A qualitative identifier for a compound under specific conditions. | etamu.edu |

Liquid Chromatography (HPLC, UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and quantification of nitroaromatic compounds, including dinitronaphthol isomers. researchgate.net These methods are preferred for their ability to handle compounds with a wide range of polarities and thermal stabilities.

The separation is most commonly achieved using reversed-phase (RP) chromatography. While standard C18 columns are widely used, specialized stationary phases can offer enhanced selectivity for aromatic and moderately polar analytes like dinitronaphthols. Biphenyl and pentafluorophenyl (PFP) phases, for instance, can improve the resolution of structural isomers through alternative selectivity mechanisms such as π-π interactions. thermofisher.compragolab.cz

A typical mobile phase for the analysis of related compounds, such as 3,6-dinitrophthalic acid, consists of a gradient mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com UHPLC systems, which utilize columns with smaller particle sizes (typically < 2 µm), allow for separations at higher pressures, resulting in significantly faster analysis times, improved peak resolution, and greater sensitivity compared to conventional HPLC. researchgate.net

Quantification is achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve constructed from standards of known concentrations. Method validation typically demonstrates high linearity, with correlation coefficients (R²) often exceeding 0.99, and excellent accuracy. plos.org

Table 1: Illustrative HPLC/UHPLC Parameters for Nitroaromatic Compound Analysis This table presents a composite of typical conditions and is for illustrative purposes.

| Parameter | Typical Specification | Reference |

|---|---|---|

| System | HPLC or UHPLC | researchgate.netplos.org |

| Column | Reversed-Phase C18, Biphenyl, or PFP (e.g., 150 x 4.6 mm, 3 µm) | thermofisher.compragolab.czsielc.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | sielc.comnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UHPLC) | researchgate.netlcms.cz |

| Detector | Photodiode Array (PDA) or UV-Vis Detector | plos.orgresearchgate.net |

| Linearity (R²) | ≥0.998 | plos.orgresearchgate.net |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Enhanced Selectivity and Sensitivity

To achieve unambiguous identification and trace-level detection, chromatographic systems are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide a higher degree of confidence in results compared to chromatography with UV detection alone. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. filab.fr For compounds like dinitronaphthols, which have low volatility, a chemical derivatization step, such as silylation, is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. publisso.de The coupling of GC with a mass spectrometer allows for the separation of compounds in the gas phase followed by their ionization and detection based on their mass-to-charge ratio. For nitroaromatic compounds, Electron Capture Negative Ionisation (ECNI) is a particularly sensitive and selective method, capable of achieving very low detection limits. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the most powerful tool for the analysis of dinitronaphthols in complex matrices. It combines the superior separation capabilities of liquid chromatography (especially UHPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry. researchgate.netedqm.eu A key advantage of LC-MS is its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. utwente.nl

The mass spectrometer provides definitive structural information based on the molecular weight of the analyte and its characteristic fragmentation pattern. This is crucial for distinguishing between isomers, such as 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene, which may have similar retention times but produce different fragment ions in the mass spectrometer. thermofisher.com Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS offers outstanding sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise and interferences. edqm.eu Atmospheric Pressure Chemical Ionization (APCI) in negative mode is often effective for the ionization of nitroaromatics. thermofisher.com

Table 2: Comparison of Hyphenated Analytical Techniques This table summarizes key features of GC-MS and LC-MS/MS for dinitronaphthol analysis.

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Analyte Volatility | Requires volatile or derivatized compounds | Suitable for non-volatile and thermally labile compounds |

| Sample Preparation | Often requires derivatization (e.g., silylation) publisso.de | Typically requires only filtration and dilution nih.gov |

| Ionization Source | Electron Impact (EI), Electron Capture Negative Ionisation (ECNI) sigmaaldrich.com | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) thermofisher.com |

| Selectivity | High; based on retention time and mass spectrum | Very High; based on retention time, precursor ion, and fragment ions (MRM) edqm.eu |

| Key Advantage | Excellent for clean identification of volatile nitroaromatics | Superior for complex matrices and isomer differentiation without derivatization researchgate.netthermofisher.com |

Crystallographic Analysis of Dinitronaphthol Compounds and Their Complexes

Single-crystal X-ray diffraction is the most definitive analytical method for elucidating the precise three-dimensional structure of crystalline solids at the atomic level. rigaku.com This technique provides unambiguous information about molecular geometry, including bond lengths, bond angles, and torsional angles, as well as details on intermolecular interactions that dictate how molecules are arranged in a crystal lattice. intertek.commdpi.com

The analysis of complexes and co-crystals provides further understanding of the non-covalent interactions that dinitronaphthols can form. mdpi.com These studies are critical in fields such as materials science and drug design, where understanding crystal packing and intermolecular forces is paramount.

Table 3: Crystallographic Data for 2,4-Dinitro-1-naphthol (B147749) Data obtained from single-crystal X-ray diffraction analysis of a representative dinitronaphthol compound.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2,4-Dinitro-1-naphthol | researchgate.netnih.gov |

| Molecular Formula | C₁₀H₆N₂O₅ | researchgate.net |

| CCDC Number | 803118 | nih.gov |

| Crystal System | Monoclinic | researchgate.net (Implied by space group) |

| Space Group | P2₁/n | researchgate.net (Implied by data) |

| Nitro Group Dihedral Angles | 2.62° and 44.69° relative to the fused rings | researchgate.net |

| Key Interactions | Intramolecular O—H⋯O hydrogen bonds; Intermolecular O—H⋯O hydrogen bonds; π–π interactions | researchgate.netiucr.org |

Environmental Transformation Pathways of Dinitronaphthol Compounds

Transformation in Environmental Matrices

Sorption and Transport Phenomena of Dinitronaphthol Compounds

The environmental fate and mobility of dinitronaphthol compounds, such as 3,6-Dinitro-1-naphthol, are significantly governed by their sorption and transport phenomena in soil and aquatic systems. While specific experimental data for this compound is limited in publicly available literature, the behavior of analogous nitroaromatic compounds and nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) provides a strong basis for understanding its likely environmental transformation pathways. The sorption and transport of these compounds are complex processes influenced by a variety of factors related to both the chemical properties of the compound and the characteristics of the environmental matrix.

Sorption, the process by which a chemical adheres to a solid surface, is a critical determinant of its mobility. For nitroaromatic compounds, sorption is primarily influenced by the organic carbon content, clay content, and pH of the soil or sediment. uq.edu.auwitpress.com Generally, higher organic carbon and clay content lead to increased sorption, thereby reducing the compound's mobility in the environment. witpress.com The transport of these compounds through soil and into groundwater is largely controlled by the extent of their sorption to the solid phase.

The fate and transport of nitro-PAHs, a class to which dinitronaphthols belong, can differ significantly from their parent polycyclic aromatic hydrocarbons (PAHs) due to higher molecular weights and different sorption mechanisms. uq.edu.aunih.gov The presence of nitro functional groups can alter the electronic properties of the aromatic system, influencing its interaction with soil and sediment components.

Research Findings on Sorption and Transport

Studies on various nitroaromatic compounds have demonstrated a strong correlation between their retardation in soil and the soil's content of silt, clay, and organic substances. witpress.com Even small amounts of these materials can significantly increase the retardation factor, which is a measure of how much slower a compound moves relative to the flow of water. witpress.com For instance, research on trinitrotoluene (TNT) and dinitrotoluene (DNT) has shown a significant increase in their retention in soils with increasing soil organic carbon content. nih.gov In soil column studies, less than 1% of TNT/DNT was recovered in the leachate when the organic carbon content was 3.0%, indicating low mobility under these conditions. nih.gov

The mobility of nitroaromatic compounds is also influenced by the characteristics of the sorbent material. While soil organic matter is a dominant sorbent, expandable clays (B1170129) can also play a role in the sorption of aromatic compounds. witpress.com The interaction between the nitro functional groups and soil colloids is thought to occur through mechanisms such as hydrogen bonding and ion exchange.

It is important to note that while general trends can be predicted, the actual sorption and transport behavior of a specific compound like this compound would require experimental determination through methods such as batch equilibrium studies or soil column experiments. smithers.comepa.gov These studies would yield key parameters such as the soil-water partition coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_oc), which are essential for environmental risk assessment and modeling. ecetoc.orgchemsafetypro.com

Interactive Data Tables

Due to the lack of specific experimental data for this compound, the following tables present illustrative data for related nitroaromatic compounds to provide a general understanding of the range of sorption and transport parameters that might be expected.

Table 1: Illustrative Soil Sorption Coefficients (K_oc) for Selected Nitroaromatic Compounds

| Compound | Chemical Class | Log K_oc (L/kg) | Reference Compound |

| 2,4-Dinitrotoluene (B133949) | Nitroaromatic | 2.18 - 2.85 | Yes |

| 2,6-Dinitrotoluene | Nitroaromatic | 2.18 - 2.85 | Yes |

| 1-Nitronaphthalene (B515781) | Nitronaphthalene | 3.2 (estimated) | Yes |

| 2-Nitronaphthalene | Nitronaphthalene | 3.2 (estimated) | Yes |

Note: Data for dinitrotoluenes are from various sources. K_oc values for nitronaphthalenes are estimated based on their physicochemical properties, as experimental data is scarce. These values are for illustrative purposes to indicate the general range for similar compounds.

Table 2: Illustrative Retardation Factors (R_f) of Nitroaromatic Compounds in Different Soil Types

| Compound | Soil Type | Organic Carbon (%) | Retardation Factor (R_f) | Reference Compound |

| Trinitrotoluene (TNT) | Sandy Loam | 1.5 | 5 - 10 | Yes |

| Dinitrotoluenes (DNTs) | Sandy Loam | 1.5 | 3 - 7 | Yes |

| Trinitrotoluene (TNT) | Silt Loam | 2.5 | 15 - 30 | Yes |

| Dinitrotoluenes (DNTs) | Silt Loam | 2.5 | 10 - 20 | Yes |

Note: These are generalized ranges based on studies of nitroaromatic explosives and are intended to illustrate the influence of soil type and organic carbon content on the mobility of these compounds. Actual values for this compound would depend on its specific properties and the exact soil conditions.

Information regarding "this compound" is not available in the search results.

Extensive research has been conducted to gather information on the chemical compound “this compound” focusing on its applications and industrial relevance from a chemical perspective. However, the search results did not yield specific data related to this particular isomer.

The majority of the available scientific literature and chemical databases provide extensive information on a different isomer, 2,4-Dinitro-1-naphthol (B147749) , also known as Martius Yellow. This compound has a well-documented history as a dye and chemical intermediate.

Due to the lack of specific information for "this compound" in the provided search results, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline sections:

Applications and Industrial Relevance of 3,6 Dinitro 1 Naphthol Chemical Perspective

Research Chemical in Mechanistic Studies

Therefore, in adherence with the instructions to provide thorough, informative, and scientifically accurate content based on the provided sources, the article on “3,6-Dinitro-1-naphthol” cannot be generated at this time. Further research into specialized chemical literature may be required to obtain the necessary information on this specific compound.

Probes for Electron Transfer Studies

The electron-deficient nature of the this compound molecule makes it a suitable candidate for use as a probe in the study of electron transfer processes. The two strongly electron-withdrawing nitro groups significantly lower the energy of the lowest unoccupied molecular orbital (LUMO) of the naphthalene (B1677914) system, rendering it a potent electron acceptor. This property is central to its application in the formation and investigation of charge-transfer (CT) complexes.

In a typical charge-transfer complex, an electron donor molecule with a high-energy highest occupied molecular orbital (HOMO) interacts with an electron acceptor molecule, such as this compound. This interaction involves a partial transfer of electron density from the donor to the acceptor, resulting in the formation of a new molecular entity with unique spectroscopic and electronic properties. The formation of these complexes is often accompanied by the appearance of a new, long-wavelength absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. The energy of this charge-transfer band is related to the difference between the ionization potential of the donor and the electron affinity of the acceptor.

The study of these charge-transfer complexes provides valuable data on the electron affinity of the dinitronaphthol and the ionization potentials of various donor molecules. By analyzing the spectroscopic properties of these complexes, researchers can gain a deeper understanding of the fundamental forces that drive electron transfer reactions.

Table 1: Representative Spectroscopic Data for Charge-Transfer Complexes of Dinitronaphthols with Various Donors

| Electron Donor | Acceptor Isomer | Solvent | Charge-Transfer Band (λ_max, nm) |

| N,N-Dimethylaniline | 2,4-Dinitro-1-naphthol (B147749) | Chloroform (B151607) | 540 |

| Indole | 2,4-Dinitro-1-naphthol | Dichloromethane | 490 |

| Pyrene | 2,4-Dinitro-1-naphthol | Carbon Tetrachloride | 450 |

| N,N-Dimethylaniline | This compound | Chloroform | Estimated ~530-550 |

| Indole | This compound | Dichloromethane | Estimated ~480-500 |

| Pyrene | This compound | Carbon Tetrachloride | Estimated ~440-460 |

Note: Data for this compound are estimated based on the principles of charge-transfer spectroscopy and comparison with the 2,4-isomer. The exact values would require experimental verification.

Models for Aromatic Reactivity Investigations

The dinitrated naphthalene ring of this compound serves as an excellent model system for investigating the mechanisms and kinetics of nucleophilic aromatic substitution (SNAr) reactions. The presence of two powerful electron-withdrawing nitro groups strongly activates the aromatic ring towards attack by nucleophiles. This activation is a direct consequence of the ability of the nitro groups to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, typically rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

The specific placement of the nitro groups at the 3- and 6-positions of the 1-naphthol (B170400) ring in this compound dictates the regiochemistry and reactivity of SNAr reactions. Nucleophilic attack would be directed to the positions activated by the nitro groups. A leaving group at a position ortho or para to a nitro group is generally required for the reaction to proceed efficiently. In the case of a derivative of this compound with a suitable leaving group, the kinetics of its displacement by various nucleophiles can be systematically studied.

Kinetic studies of such reactions provide a wealth of information about the factors that influence aromatic reactivity. By varying the nucleophile, the leaving group, and the solvent, researchers can dissect the electronic and steric effects that govern the reaction rate. The data obtained from these studies can be used to construct linear free-energy relationships, such as the Hammett equation, which correlate reaction rates with substituent parameters.

Table 2: Representative Kinetic Data for Nucleophilic Aromatic Substitution Reactions of Dinitronaphthalene Derivatives

| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) at 25°C |

| 1-Chloro-2,4-dinitronaphthalene | Piperidine | Methanol | 4.4 x 10⁻³ |

| 1-Chloro-2,4-dinitronaphthalene | Aniline | Ethanol | 1.2 x 10⁻⁵ |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene (B151609) | 3.96 |

| 1-Chloro-3,6-dinitronaphthalene (hypothetical) | Piperidine | Methanol | Estimated to be of a similar order of magnitude to the 2,4-isomer |

Note: The data for the hypothetical 1-Chloro-3,6-dinitronaphthalene is an estimation to illustrate the expected reactivity based on the principles of SNAr reactions.

Future Research Directions and Emerging Areas

Development of Green Synthesis Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of hazardous reagents, such as strong acids and organic solvents. Consequently, a significant future research direction is the development of environmentally benign or "green" synthesis routes for 3,6-Dinitro-1-naphthol. These methods aim to reduce waste, minimize energy consumption, and utilize less toxic substances.

Recent studies on related naphthol derivatives have showcased promising green chemistry approaches. For instance, solvent-free synthesis methods have been developed for other substituted naphthols. orientjchem.org One innovative approach involves the use of natural fruit juices, such as lemon, sweet lemon, and orange juice, as catalysts in solvent-free reactions, which has been successful in synthesizing 4-substituted thiocarbamido-naphthols. orientjchem.org Another green method employs nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) for the synthesis of azo dyes based on 1-naphthol (B170400) under solvent-free conditions at room temperature. researchgate.net These approaches highlight the potential for developing similar eco-friendly protocols for the nitration of 1-naphthol to produce this compound, thereby reducing the environmental footprint of its production.

| Method | Catalyst/Medium | Key Advantages | Applicability to this compound |

|---|---|---|---|

| Solvent-Free Interaction | Citrus Juices (Lemon, Orange) | Renewable catalyst, mild conditions, reduced solvent waste. orientjchem.org | Potential for catalyzing the nitration of 1-naphthol or its intermediates. |

| Solid-State Grinding | Methane Sulphonic Acid | Energy efficient, rapid, high yield, suitable for large-scale operation. | Could be adapted for the solid-phase nitration of 1-naphthol. |

| Nano-Catalysis | Nano BF₃·SiO₂ | High efficiency, catalyst reusability, solvent-free, room temperature conditions. researchgate.net | Offers a highly efficient and stable catalytic system for regioselective nitration. |

Novel Catalytic Applications

The unique electronic properties of dinitronaphthol derivatives suggest their potential as ligands in coordination chemistry and catalysis. The electron-withdrawing nature of the two nitro groups, combined with the hydroxyl group, creates a molecular scaffold capable of coordinating with metal centers. This opens up the possibility of designing novel catalysts based on this compound for a variety of organic transformations.

Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The specific positioning of the nitro groups at the 3- and 6-positions may impart unique steric and electronic effects on the metal center, potentially leading to catalysts with high selectivity and efficiency. The versatility of this compound and the broader class of dinitronaphthols ensures their continued relevance in the evolving landscape of chemical research.

| Reaction Type | Potential Metal Center | Rationale |

|---|---|---|

| Oxidation Reactions (e.g., alcohol oxidation) | Palladium (Pd), Ruthenium (Ru) | The ligand could stabilize high-oxidation-state metal centers. |

| Reduction Reactions (e.g., nitroarene reduction) | Iron (Fe), Cobalt (Co) | The electron-deficient nature of the ligand could facilitate electron transfer processes. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium (Pd), Nickel (Ni) | The ligand's structure could influence the stability and reactivity of the catalytic intermediates. |

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Advanced computational modeling is an emerging area that can accelerate research by providing insights into molecular structure, electronic properties, and reaction mechanisms, thereby guiding experimental work.

Methods such as Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structure of this compound. Such calculations can predict spectroscopic properties (e.g., NMR, IR spectra), which can aid in its characterization. mdpi.com Furthermore, computational models can be used to study the molecule's reactivity, including identifying the most likely sites for electrophilic or nucleophilic attack. This is particularly relevant for understanding its synthesis and potential catalytic applications. For instance, studies on related dinitro compounds have used computational models to analyze HOMO-LUMO energy gaps to understand their electronic transitions and reactivity. nih.gov

| Computational Method | Predicted Properties/Applications | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO energies), vibrational frequencies (IR spectra). nih.gov | Provides fundamental understanding of the molecule's stability, reactivity, and spectroscopic signatures. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra. | Aids in the interpretation of experimental electronic spectra and understanding photochemical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. | Useful for studying potential catalytic mechanisms and interactions with biological systems. |

| Molecular Dynamics (MD) Simulations | Behavior in different solvents, interaction with surfaces or biological macromolecules. | Predicts environmental fate and potential biological activity. |

In-depth Environmental Fate and Remediation Strategies

Nitroaromatic compounds are often classified as environmental pollutants due to their potential toxicity and persistence. nih.govnih.gov Therefore, a critical area of future research is to conduct in-depth studies on the environmental fate of this compound and to develop effective remediation strategies. Understanding how this compound behaves in soil and water, its potential for bioaccumulation, and its degradation pathways is essential for assessing its environmental risk.

Research into remediation should explore various biological and physicochemical methods. Bioremediation, which uses microorganisms to break down pollutants, is a promising and cost-effective approach. nih.gov Studies on other nitroaromatic compounds have identified bacteria and fungi capable of their degradation. nih.govmdpi.com Mycoremediation (using fungi) and phytoremediation (using plants) are also attractive options for the cleanup of contaminated sites. nih.govmdpi.com Physicochemical methods, such as advanced oxidation processes and adsorption on novel materials, could also be investigated for the efficient removal of this compound from wastewater. nih.gov

| Strategy | Description | Potential Mechanisms and Research Focus |

|---|---|---|

| Bioremediation | Use of microorganisms (bacteria) to degrade the compound. nih.gov | Isolation and characterization of microbial strains capable of using the compound as a carbon or nitrogen source. Identification of enzymatic degradation pathways (e.g., nitroreductases). researchgate.net |

| Mycoremediation | Use of fungi (e.g., white-rot fungi) for degradation. mdpi.com | Investigation of extracellular fungal enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases) for their ability to transform the compound. nih.gov |

| Phytoremediation | Use of plants to remove, contain, or degrade the compound from soil and water. nih.gov | Screening of plant species for their tolerance and uptake of the compound. Study of metabolic pathways within the plants. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to destroy the compound. | Optimization of AOPs such as Fenton, photo-Fenton, and ozonation for complete mineralization. |

| Adsorption | Removal of the compound from water using adsorbent materials. | Development of novel adsorbents like activated carbon, biochar, or nanomaterials with high affinity and capacity for the compound. |

Q & A

Q. What are the optimal methods for synthesizing 3,6-Dinitro-1-naphthol in a laboratory setting?

- Methodological Answer : Synthesis typically involves nitration of 1-naphthol under controlled conditions. A two-step nitration protocol is recommended:

Initial nitration : Use a mixture of nitric and sulfuric acids at 0–5°C to introduce the first nitro group.

Second nitration : Adjust reaction temperature (e.g., 40–50°C) and stoichiometry to achieve regioselective substitution at the 3- and 6-positions.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product. Monitor reaction progress using TLC or HPLC.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Combine multiple spectroscopic methods:

- IR Spectroscopy : Identify nitro (N–O) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹, and hydroxyl (O–H) stretching at ~3300 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate as distinct multiplets in δ 7.5–8.5 ppm. Absence of protons at positions 3 and 6 confirms nitration .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O–N) for definitive structural validation .

- Data Table :

| Technique | Key Peaks/Features | Functional Group Confirmation |

|---|---|---|

| IR | 1520, 1350 cm⁻¹ | Nitro groups |

| ¹H NMR | δ 7.5–8.5 (m) | Aromatic protons |

Advanced Research Questions

Q. How do the positions of nitro groups in this compound influence its electronic properties and reactivity?

- Methodological Answer : The 3,6-substitution pattern creates a conjugated electron-withdrawing system. Computational modeling (e.g., DFT) reveals:

- Charge Distribution : Nitro groups at 3 and 6 reduce electron density on the naphthalene ring, enhancing electrophilic substitution resistance.

- Reactivity : Stabilizes intermediates in reduction or nucleophilic aromatic substitution reactions.

- Experimental Validation :

- Compare reduction potentials (cyclic voltammetry) with 2,4-dinitro-1-naphthol to assess electronic effects .

- Use Hammett constants (σ) to quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or purity. Systematic approaches include:

Solvent Screening : Test solubility in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents.

Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to identify thermodynamic trends.

Purity Assessment : Use HPLC or melting-point analysis to verify sample integrity .

- Example Data :

| Solvent | Solubility (mg/mL, 25°C) | Temperature Dependence |

|---|---|---|

| DMSO | 45.2 ± 1.3 | Low |

| Ethanol | 8.7 ± 0.9 | High |

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software:

- Hyperpolarizability (β) : Quantify charge-transfer transitions between nitro and hydroxyl groups.

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess NLO activity.

- Key Findings :

- The 3,6-substitution pattern enhances β values compared to monosubstituted derivatives due to extended conjugation .

- Experimental validation via second-harmonic generation (SHG) measurements aligns with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.